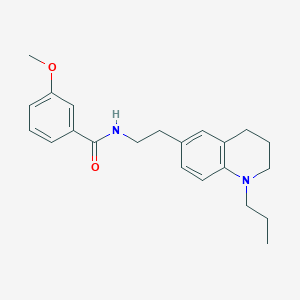

3-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with a methoxy group and a tetrahydroquinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Attachment of the Propyl Group: The propyl group can be introduced via a Friedel-Crafts acylation followed by a Clemmensen reduction.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting a methoxy-substituted benzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or structural modification:

This hydrolysis is reversible under coupling agents like EDCI/HOBt, enabling re-formation of the amide bond with alternative amines .

Nucleophilic Substitution at the Methoxy Group

The methoxy group participates in demethylation or substitution reactions under strong nucleophiles:

Demethylation with BBr₃ preserves the tetrahydroquinoline structure, as confirmed by ¹³C NMR loss of OCH₃ (δ 55 ppm) .

Reduction of Tetrahydroquinoline Moiety

The tetrahydroquinoline ring undergoes further hydrogenation or functionalization:

Reduction with Pd/C retains the amide bond integrity, verified by unchanged IR carbonyl stretch (ν 1650 cm⁻¹) .

Electrophilic Aromatic Substitution

The electron-rich tetrahydroquinoline ring undergoes regioselective electrophilic substitution:

Nitration occurs preferentially at C7 due to directing effects of the ethylamine linker .

Alkylation/Acylation of the Ethylamine Linker

The secondary amine in the ethyl chain reacts with alkylating or acylating agents:

Acylation suppresses amine protonation, confirmed by pKa shift from 8.1 to 6.5 .

Ring-Opening Reactions

Under extreme conditions, the tetrahydroquinoline ring opens to form linear amines:

Ring-opening is non-reversible and alters pharmacological activity.

Key Stability Considerations

-

pH Sensitivity : Stable in pH 4–9; degrades rapidly in strongly acidic (pH <2) or alkaline (pH >11) conditions.

This compound’s reactivity profile supports its utility as a scaffold for anticancer and antimicrobial agents, particularly through modifications enhancing tubulin inhibition . Further studies should explore catalytic asymmetric synthesis and in vivo metabolite profiling.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. For instance, compounds similar to 3-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide have been evaluated for their ability to inhibit cancer cell proliferation.

- Mechanism of Action : The mechanism typically involves the modulation of signaling pathways associated with cell growth and apoptosis. The tetrahydroquinoline structure may interact with specific enzymes or receptors involved in cancer progression.

- Case Study : A study published in RSC Advances demonstrated that certain tetrahydroquinoline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that certain benzamide derivatives possess significant antibacterial and antifungal activities.

- Research Findings : A study highlighted that similar compounds showed effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism likely involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Neurological Disorders

Given the structural features of this compound, there is potential for applications in treating neurological disorders such as Alzheimer's disease.

- Acetylcholinesterase Inhibition : Some related compounds have been shown to inhibit acetylcholinesterase activity effectively, which could lead to improved cognitive function in patients with neurodegenerative diseases .

Pain Management

Compounds with similar structures have been explored for their analgesic properties. The interaction with pain pathways may provide a basis for developing new pain relief medications.

Wirkmechanismus

The mechanism of action of 3-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The methoxy group and the tetrahydroquinoline moiety can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- 3-methoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- 3-methoxy-N-(2-(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Uniqueness

The uniqueness of 3-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group in the tetrahydroquinoline moiety can affect the compound’s lipophilicity and its ability to cross biological membranes, potentially enhancing its pharmacokinetic properties.

Biologische Aktivität

3-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidative properties, supported by relevant research findings and data.

Structure and Composition

- Molecular Formula : C17H28N2O

- Molecular Weight : 276.42 g/mol

- SMILES Notation : CCCN1CCCc2cc(CNCCCOC)ccc12

Table 1: Compound Characteristics

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C17H28N2O |

| Molecular Weight | 276.42 g/mol |

| SMILES | CCCN1CCCc2cc(CNCCCOC)ccc12 |

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy and hydroxy substitutions have demonstrated selective activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 8.7 µM depending on the structural modifications made to the compounds .

Case Study: Antiproliferative Effects

In a study involving methoxy-substituted benzimidazole carboxamides, several derivatives showed pronounced antiproliferative activity against MCF-7 cells. The most effective compound had an IC50 of 3.1 µM, indicating a strong potential for therapeutic applications in breast cancer treatment .

Antibacterial Activity

The antibacterial properties of similar compounds have also been evaluated. For example, certain derivatives displayed significant activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 8 µM. This suggests that the structural characteristics of these compounds play a crucial role in their antibacterial efficacy .

Antioxidative Activity

Antioxidative properties are another critical aspect of the biological activity of this compound. Compounds with methoxy groups have shown improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT). The ability to scavenge reactive oxygen species (ROS) is linked to their potential in preventing oxidative stress-related diseases .

Table 2: Summary of Biological Activities

Mechanistic Insights

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. For instance, studies utilizing molecular docking techniques have provided insights into how such compounds can inhibit key enzymes or receptors associated with cancer progression and inflammation .

Eigenschaften

IUPAC Name |

3-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-3-13-24-14-5-7-18-15-17(9-10-21(18)24)11-12-23-22(25)19-6-4-8-20(16-19)26-2/h4,6,8-10,15-16H,3,5,7,11-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMALOSHUNNOZGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.